1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-12-7-13(2)26(25-12)18-9-17(22-10-23-18)20-5-6-21-19(27)24-14-3-4-15-16(8-14)29-11-28-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,22,23)(H2,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZQEEKNSURAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including nitration, reduction, and coupling with the pyrazole and pyrimidine derivatives. The final step often involves the formation of the urea linkage under controlled conditions using reagents such as isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogs, including urea-linked heterocycles, benzodioxolyl derivatives, and pyrimidine-pyrazole hybrids. Below is a detailed comparison based on structural features, synthesis, and inferred pharmacological properties.
Key Observations
Urea vs.
Pyrimidine-Pyrazole Hybrids :
- The target’s pyrimidine-pyrazole moiety is distinct from the dihydropyrimidine-pyrazole in , which features a 6-oxo group and ethyl substituent. This difference may influence solubility and target affinity.
Benzodioxolyl vs. Aryl Substitutions :
- The benzo[d][1,3]dioxol-5-yl group (piperonyl) in the target and is associated with improved metabolic stability compared to the dimethoxyphenyl group in due to reduced oxidative metabolism .
Synthetic Complexity: The target compound’s synthesis likely requires sequential coupling of intermediates, similar to methods in involving pyrazolooxazinone intermediates and amine reactions . In contrast, uses a simpler one-step reflux in acetic acid .
Research Implications and Limitations
- Pharmacological Potential: The dimethylpyrazole and ethylamine linker in the target compound suggest enhanced lipophilicity and selectivity for hydrophobic binding sites, though direct activity data are absent in the provided evidence.
- Contradictions: and highlight that minor structural changes (e.g., oxo-group in or methoxy in ) drastically alter physicochemical properties, underscoring the need for empirical testing.
- Knowledge Gaps: No biological data (e.g., IC50, binding assays) are available for the target compound, limiting mechanistic conclusions.
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews various studies that elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and a 3,5-dimethylpyrazole group, which are known for their biological activities.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole and pyrazole motifs exhibit significant anticancer properties. The following sections provide detailed insights into its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds:
-
Mechanism of Action : The compound is believed to exert its effects through multiple pathways:
- EGFR Inhibition : Compounds with similar structures have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .
- Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
-
In Vitro Studies :
- A study reported that derivatives of pyrazole exhibited IC50 values ranging from 2.43 to 14.65 µM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
- Another investigation found that compounds similar to our target compound showed significant antiproliferative activity against HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values lower than those of standard chemotherapy agents like doxorubicin .
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated against both cancerous and non-cancerous cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 | 6.25 | Significant growth inhibition |
| HepG2 | 5.12 | Higher selectivity compared to normal cells |
| LLC-PK1 (normal) | >150 | Non-cytotoxic |
This selectivity indicates a promising therapeutic index for potential clinical applications .
Case Studies
Several case studies have provided insight into the biological activity of related compounds:
- Study on Pyrazole Derivatives : A comprehensive study synthesized various pyrazole derivatives and assessed their anticancer activity. The results indicated that modifications in the structure significantly influenced their efficacy against different cancer types, suggesting that further optimization could enhance their therapeutic potential .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with EGFR, supporting the observed biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine-4-amine intermediate via nucleophilic substitution, as seen in similar urea derivatives (e.g., coupling 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine with ethylenediamine under reflux in chloroform) .
- Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDCI) or reaction with isocyanates. For example, reacting 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethylamine with benzo[d][1,3]dioxol-5-yl isocyanate in anhydrous toluene at reflux .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from EtOH–AcOH mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm; pyrimidine NH at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~468.2) .
- IR Spectroscopy : Urea C=O stretch at ~1650–1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
Q. What preliminary biological assays are recommended to assess its activity?
- Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyrimidine-pyrazole motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use HPLC to measure logP (octanol-water partition coefficient) for bioavailability predictions .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidine-4-amine intermediate?
- Strategies :
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyrazole-pyrimidine linkages, as shown in analogous syntheses .
- Solvent Optimization : Replace chloroform with DMF or THF to improve solubility of aromatic intermediates .
- Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time (2–4 hours vs. 18 hours) .
Q. What structure-activity relationship (SAR) insights exist for modifying the urea linker?
- Key Findings :
- Urea vs. Thiourea : Thiourea analogs (C=S replacing C=O) show reduced kinase inhibition but improved solubility .
- Alkyl Spacer : Ethyl spacers (as in the target compound) balance flexibility and rigidity; longer chains (e.g., propyl) decrease target binding .
- Substituent Effects : Electron-withdrawing groups on benzo[d][1,3]dioxole (e.g., nitro) enhance cytotoxicity but increase metabolic instability .
Q. How can computational modeling guide target identification?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR TK domain). Pyrimidine-pyrazole scaffolds show high affinity (ΔG < −9 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 in triazole-urea derivatives) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM for EGFR inhibition):
- Root Cause : Variations in assay conditions (e.g., ATP concentration: 10 µM vs. 100 µM) .
- Resolution : Standardize protocols (e.g., 1 mM ATP, pH 7.4) and validate with positive controls (e.g., erlotinib) .
- Meta-Analysis : Use hierarchical clustering of published data to identify outliers .
Methodological Tables
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Step | Reagent System | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Pyrazole-pyrimidine coupling | Pd(PPh₃)₄, K₃PO₄ | DMF/H₂O | 110 | 78 | |
| Urea formation | EDCI, HOBt | CHCl₃ | RT | 65 | |
| Microwave-assisted | – | THF | 150 | 92 |
Table 2 : Comparative Biological Activity of Structural Analogs
| Compound | Modification | EGFR IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Target | – | 1.8 | 0.12 |
| Analog A | Thiourea | 4.5 | 0.45 |
| Analog B | Propyl spacer | 12.3 | 0.08 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
